

# The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**TNO155** is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical intracellular signaling node that transduces signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of RTK signaling is a common driver of oncogenesis, and **TNO155** represents a promising therapeutic strategy to counteract this by targeting a key downstream effector. This technical guide provides an in-depth overview of the mechanism of action of **TNO155**, its effects on RTK signaling, and its preclinical and clinical development. Quantitative data on its activity, detailed experimental methodologies, and visual representations of the signaling pathways involved are presented to offer a comprehensive resource for researchers and drug development professionals.

### Introduction to SHP2 and its Role in RTK Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1] It is ubiquitously expressed and is a crucial component of the signaling cascade initiated by the activation of various RTKs, including EGFR, FGFR, and MET. Upon ligand binding, RTKs dimerize and autophosphorylate on tyrosine residues, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these phosphotyrosine sites via its two SH2 domains, leading to its activation. Activated SHP2



dephosphorylates specific substrates, including the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the activation of the RAS-RAF-MEK-ERK (MAPK) signaling pathway. SHP2 is therefore a positive regulator of the MAPK pathway downstream of RTKs.

### **TNO155: Mechanism of Action**

**TNO155** is an allosteric inhibitor of SHP2.[2] It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in a closed, auto-inhibited conformation. This prevents the catalytic domain from accessing its substrates, thereby blocking its phosphatase activity. By inhibiting SHP2, **TNO155** effectively attenuates the signal transduction from RTKs to the RAS-MAPK pathway.





Figure 1: Mechanism of Action of TNO155

Click to download full resolution via product page

Figure 1: Mechanism of Action of TNO155.





# TNO155 in Receptor Tyrosine Kinase (RTK) Signaling

**TNO155** has been shown to inhibit signaling downstream of multiple RTKs. In preclinical models, **TNO155** has demonstrated efficacy in cancers driven by alterations in EGFR, FGFR, and other RTKs. By blocking SHP2, **TNO155** can overcome resistance to direct RTK inhibitors that can be mediated by feedback activation of the MAPK pathway.

### **Overcoming Resistance to RTK Inhibitors**

A common mechanism of acquired resistance to RTK inhibitors is the reactivation of the MAPK pathway through various bypass tracks. **TNO155**, by targeting a downstream node in this pathway, can be effective in combination with RTK inhibitors to prevent or overcome this resistance. For example, in EGFR-mutant non-small cell lung cancer (NSCLC) models, the combination of **TNO155** with an EGFR inhibitor has shown synergistic effects.[3]





Figure 2: TNO155 Overcoming RTK Inhibitor Resistance

Click to download full resolution via product page

Figure 2: **TNO155** Overcoming RTK Inhibitor Resistance.

# Quantitative Data In Vitro Potency

**TNO155** has demonstrated potent inhibition of SHP2 and downstream signaling, as well as anti-proliferative activity in various cancer cell lines.



| Parameter               | Cell Line                                        | Value               | Reference |
|-------------------------|--------------------------------------------------|---------------------|-----------|
| SHP2 IC50               | Cell-free assay                                  | 0.011 μΜ            | [2][4]    |
| pERK IC50               | KYSE520                                          | 0.008 μΜ            | [2][5]    |
| Cell Proliferation IC50 | KYSE520                                          | 0.100 μΜ            | [2][5]    |
| Cell Proliferation IC50 | NCI-H3255                                        | < 1.5 μM            | [3]       |
| Cell Proliferation IC50 | HCC827                                           | < 1.5 μM            | [3]       |
| Cell Proliferation IC50 | PC9                                              | < 1.5 μM            | [3]       |
| Cell Proliferation IC50 | Oral Squamous Cell<br>Carcinoma (panel of<br>21) | 0.39 μM to 211.1 μM | [6]       |

#### **Preclinical Pharmacokinetics**

**TNO155** exhibits favorable pharmacokinetic properties across multiple species, supporting its oral administration.

| Species | Clearance<br>(mL/min/kg) | Volume of<br>Distribution<br>(L/kg) | Half-life<br>(hours) | Oral<br>Bioavailability<br>(%) |
|---------|--------------------------|-------------------------------------|----------------------|--------------------------------|
| Mouse   | 24                       | 3                                   | 2                    | 78                             |
| Rat     | 15                       | 7                                   | 8                    | 100                            |
| Dog     | 4                        | 3                                   | 9                    | >100                           |
| Monkey  | 6                        | 4                                   | 9                    | 60                             |

Data from

BioWorld article

citing AACR

2020

presentation by

LaMarche, M.J.

[4]



## **In Vivo Efficacy**

In xenograft models, **TNO155** has shown anti-tumor activity, particularly in combination with other targeted agents. For example, in a neuroblastoma xenograft model, **TNO155** at 20 mg/kg twice daily was used in combination with lorlatinib.[7] In another study with LU-99 xenografts, **TNO155** was administered at 20 mpk, twice daily, in combination with ribociclib.[8]

# **Experimental Protocols Cell Proliferation Assay**

This protocol is a general guideline for assessing the anti-proliferative effects of TNO155.





Figure 3: Cell Proliferation Assay Workflow

Click to download full resolution via product page

Figure 3: Cell Proliferation Assay Workflow.



#### Methodology:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- Compound Treatment: Cells are treated with a serial dilution of TNO155 or a vehicle control (e.g., DMSO).
- Incubation: Plates are incubated for a period of 3 to 6 days, depending on the cell line's doubling time.
- Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.
- Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.

### **Immunoblotting**

This protocol outlines the general steps for assessing the phosphorylation status of key proteins in the RTK signaling pathway following **TNO155** treatment.

#### Methodology:

- Cell Lysis: Cells are treated with TNO155 for a specified duration, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT)



overnight at 4°C.

- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
  horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
  temperature.
- Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

### In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of **TNO155** in a mouse xenograft model.

#### Methodology:

- Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 million cells in Matrigel).[3]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Mice are then randomized into treatment and control groups.
- Drug Administration: TNO155 is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). The vehicle control is administered to the control group.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., immunoblotting, immunohistochemistry).

## **Clinical Development**

**TNO155** is currently being evaluated in multiple clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with other targeted agents.[3][9][10][11][12] [13] The initial phase 1 dose-escalation study (NCT03114319) has provided preliminary



evidence of safety and tolerability.[9][12][13] Combination studies are exploring the synergy of **TNO155** with KRAS G12C inhibitors, EGFR inhibitors, and immune checkpoint inhibitors.[11]

## Conclusion

**TNO155** is a first-in-class SHP2 inhibitor with a well-defined mechanism of action that involves the allosteric inhibition of a key signaling node downstream of multiple RTKs. Its ability to block the RAS-MAPK pathway provides a strong rationale for its use in cancers driven by aberrant RTK signaling. The preclinical data demonstrate its potency and favorable pharmacokinetic profile. Ongoing clinical trials will further elucidate the therapeutic potential of **TNO155**, both as a single agent and in combination with other targeted therapies, in a variety of solid tumors. This technical guide provides a comprehensive overview of the current knowledge on **TNO155**, serving as a valuable resource for the scientific and drug development communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]



- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
- To cite this document: BenchChem. [The Role of TNO155 in Receptor Tyrosine Kinase Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#the-role-of-tno155-in-receptor-tyrosine-kinase-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com